Superior Clinical Efficacy of Pizotifen vs. Cyproheptadine in Migraine Prophylaxis
Pizotifen is established as the most widely used 5-HT2 receptor antagonist for migraine prophylaxis, a position attributed to its superior efficacy compared to the close structural analog, cyproheptadine [1].
| Evidence Dimension | Clinical Efficacy in Migraine Prophylaxis |
|---|---|
| Target Compound Data | Recognized as 'most widely used' and clinically effective [1] |
| Comparator Or Baseline | Cyproheptadine (structural analog and alternative 5-HT2 antagonist) [1] |
| Quantified Difference | Qualitative superiority; clinical consensus of greater efficacy [1] |
| Conditions | Review of clinical trial and pharmacotherapy literature |
Why This Matters
This directly informs procurement decisions, confirming that pizotifen, not its cheaper analog cyproheptadine, is the preferred reference tool for modeling clinically relevant migraine prophylaxis in vivo.
- [1] Mylecharane EJ. 5-HT2 receptor antagonists and migraine therapy. J Neurol. 1991;238 Suppl 1:S45-52. View Source
